tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate
Description
tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate is a carbamate-protected amine featuring a strained cyclobutane ring substituted with a 4-nitrophenyl group. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, commonly employed in multi-step organic syntheses, particularly in pharmaceutical intermediates. The 4-nitrophenyl substituent introduces strong electron-withdrawing effects, while the cyclobutyl ring’s inherent strain (angle strain ~30°) may influence reactivity and stability compared to larger cyclic analogs .
Properties
IUPAC Name |
tert-butyl N-[1-(4-nitrophenyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-14(2,3)21-13(18)16-15(9-4-10-15)11-5-7-12(8-6-11)17(19)20/h5-8H,4,9-10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJSBMRRGUPIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150586 | |
| Record name | Carbamic acid, N-[1-(4-nitrophenyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359656-25-9 | |
| Record name | Carbamic acid, N-[1-(4-nitrophenyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1359656-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(4-nitrophenyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate typically involves the reaction of 1-(4-nitrophenyl)cyclobutanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The general reaction scheme is as follows:
- Dissolve 1-(4-nitrophenyl)cyclobutanol in anhydrous dichloromethane.
- Add triethylamine to the solution.
- Slowly add tert-butyl chloroformate while maintaining the reaction temperature at 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with dichloromethane.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamate moiety can undergo hydrolysis to release active amines. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared to three classes of analogs:
Cyclohexyl-based Boc-protected amines (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296)) .
Unsubstituted cyclic carbamates (e.g., tert-butyl cyclohexylcarbamate).
Carbamates with alternative substituents (e.g., methoxy, halogen).
Table 1: Structural and Functional Comparison
Research Findings and Data Gaps
- Synthetic Yields: Limited data exists for the target compound’s synthetic yields. Cyclohexyl analogs like compound 296 are reported in patents with >80% yields in Boc-protection steps , but cyclobutyl derivatives may exhibit lower yields due to steric hindrance.
- Crystallinity : Methoxy-substituted carbamates (e.g., compound 296) show higher crystallinity (melting point 156–158°C) , whereas nitro-substituted analogs are typically amorphous.
Biological Activity
tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
- Molecular Formula : C15H22N2O2
- Molecular Weight : 262.35 g/mol
- Structural Features :
- Tert-butyl group: Provides steric bulk and hydrophobic properties.
- Cyclobutyl ring: Contributes to conformational flexibility.
- Nitrophenyl moiety: Likely involved in key interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions , while the carbamate moiety can undergo hydrolysis to release active amines. These interactions may modulate various biochemical pathways, making the compound useful in medicinal chemistry.
Biological Activity Overview
Recent research highlights the compound's potential in several areas:
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, which may play a role in disease progression. For instance, studies indicate that carbamate derivatives can act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism .
- Antitumor Activity : Similar compounds have demonstrated antitumor properties in preclinical models. Derivatives with similar structural motifs have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess such activity.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds provides insight into the potential biological effects of this compound:
| Compound Name | Molecular Structure | Notable Biological Activity |
|---|---|---|
| tert-Butyl (1-(4-hydroxyphenyl)cyclobutyl)carbamate | Structure | Antioxidant properties |
| tert-Butyl (1-(4-methoxyphenyl)cyclobutyl)carbamate | Structure | Modulation of neurotransmitter levels |
| This compound | Structure | Electron transfer reactions and enzyme inhibition |
Case Studies
In Vitro Studies : A study examining the effects of various carbamates on cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating potential for therapeutic application in oncology .
Animal Models : Preliminary investigations using animal models have shown that derivatives of this compound can reduce tumor size and improve survival rates when administered alongside conventional chemotherapy agents. These findings support further exploration into its therapeutic efficacy .
Q & A
Q. What are the primary synthetic routes for tert-butyl (1-(4-nitrophenyl)cyclobutyl)carbamate?
Synthesis typically involves multi-step protocols starting from cyclobutane derivatives. Key steps include:
- Cyclobutane functionalization : Introduction of the 4-nitrophenyl group via Suzuki coupling or nucleophilic aromatic substitution.
- Carbamate formation : Reaction of the cyclobutylamine intermediate with tert-butoxycarbonyl (Boc) anhydride in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is commonly used to isolate the final product .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm the cyclobutyl scaffold, Boc group ( ppm for tert-butyl), and nitrophenyl aromatic signals ( ppm) .
- HRMS : Validates molecular weight (e.g., [M+Na] for CHNO: calc. 327.1423) .
- IR : Detects carbamate C=O stretching (~1680-1720 cm) and nitro group absorption (~1520 cm) .
Q. How should researchers handle stability and storage of this compound?
- Storage : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to moisture or strong acids/bases, which may hydrolyze the carbamate group .
- Decomposition risks : Heating above 150°C may release toxic gases (e.g., NO) due to the nitro group .
Advanced Research Questions
Q. How does the 4-nitrophenyl substituent influence electronic and steric properties in downstream reactions?
- Electron-withdrawing effect : The nitro group enhances electrophilicity at the cyclobutyl carbon, facilitating nucleophilic attacks (e.g., in SNAr reactions).
- Steric hindrance : The planar nitrophenyl group may restrict rotational freedom, affecting diastereoselectivity in subsequent functionalizations .
Q. What catalytic strategies improve enantioselectivity in chiral carbamate synthesis?
- Ternary catalysis : Combining chiral ligands (e.g., BINOL derivatives) with Lewis acids (e.g., Mg(OTf)) enables enantioconvergent synthesis of cyclobutyl derivatives (up to 90% ee) .
- Dynamic kinetic resolution : Used to access diastereomeric intermediates with high stereocontrol .
Q. How can computational modeling predict reactivity and regioselectivity?
- DFT calculations : Map transition states to identify favored pathways for cyclobutane ring-opening or nitro group reduction.
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) for drug development .
Contradictions and Analytical Considerations
- Yield variability : Differing yields in nitration steps (65% vs. literature reports of 75%) may arise from substrate purity or reaction scale .
- Stereochemical outcomes : Conflicting diastereomer ratios in cyclobutane derivatives suggest solvent polarity or temperature sensitivity in catalytic systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
